![molecular formula C20H16FN7OS B607080 Dezapelisib CAS No. 1262440-25-4](/img/structure/B607080.png)
Dezapelisib
概要
説明
Dezapelisib, also known as INCB040093, is a specific inhibitor of PIK3CD . It blocks PI3K/AKT signaling to prevent cell proliferation . It is a small molecule pharmaceutical currently being investigated in clinical studies . The pharmaceutical is active against phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit delta isoform .
Molecular Structure Analysis
The molecular formula of Dezapelisib is C20H16FN7OS . The average molecular weight is 421.45 Da and the monoisotopic mass is 421.1121075 Da . The structure includes a thiazolo[3,2-a]pyrimidin-5-one core, a 3-fluorophenyl group, and a purin-6-ylaminoethyl group .
Physical And Chemical Properties Analysis
Dezapelisib has 6 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 rotatable bonds . The topological polar surface area is 129.1 . It has a XLogP value of 3.56 , which is a measure of its lipophilicity.
科学的研究の応用
1. Dezapelisib A Novel Therapeutic Agent
Dezapelisib, also known as INCB040093, is a selective inhibitor of the delta isoform of the 110 kDa catalytic subunit of class I phosphoinositide-3 kinases (PI3K) with potential antineoplastic activity. It specifically targets PI3Kδ, a form often overexpressed in tumor cells, particularly in hematologic malignancies. By inhibiting PI3Kδ, Dezapelisib disrupts the PI3K/AKT kinase signaling pathway, which is crucial for tumor cell proliferation and survival. This targeted approach allows for normal cell signaling in non-neoplastic cells, making it a promising therapeutic agent for certain cancers (Definitions, 2020).
2. Similarities with Other PI3K Inhibitors Dezapelisib shares similarities with other PI3K inhibitors. For instance, INCB050465 (Parsaclisib), another PI3Kδ inhibitor, features a unique pyrazolopyrimidine hinge-binder, differentiating it from Dezapelisib and other similar inhibitors. The efficacy of these inhibitors in various cancers, including their pharmacokinetics and pharmacodynamics, is an area of active research (Yue et al., 2019).
3. Clinical Trials and Applications Clinical studies have explored the efficacy of Dezapelisib and related compounds in various settings. A Phase Ib study involving Alpelisib (BYL719), a PI3Kα-specific inhibitor, combined with letrozole, showed promising results in ER+/HER2− metastatic breast cancer patients refractory to endocrine therapy. The study focused on the safety, tolerability, and preliminary activity of this combination (Mayer et al., 2016).
4. Dezapelisib in Drug-Drug Interaction Studies Understanding the interactions of Dezapelisib with other drugs is crucial for its clinical application. A study on Alpelisib's pharmacokinetics in rat plasma, a similar PI3K inhibitor, explored the effects of CYP3A4 inhibitors on its pharmacokinetics, providing insights into potential drug-drug interactions relevant to Dezapelisib (Wang et al., 2021).
作用機序
将来の方向性
Dezapelisib is currently under clinical development by Incyte and is in Phase I for Hairy Cell Leukemia . According to GlobalData, Phase I drugs for Hairy Cell Leukemia have an 86% phase transition success rate (PTSR) indication benchmark for progressing into Phase II . This suggests promising future directions for Dezapelisib.
特性
CAS番号 |
1262440-25-4 |
---|---|
製品名 |
Dezapelisib |
分子式 |
C20H16FN7OS |
分子量 |
421.4544 |
IUPAC名 |
6-(3-fluorophenyl)-3-methyl-7-[(1S)-1-(7H-purin-6-ylamino)ethyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C20H16FN7OS/c1-10-7-30-20-27-15(11(2)26-18-16-17(23-8-22-16)24-9-25-18)14(19(29)28(10)20)12-4-3-5-13(21)6-12/h3-9,11H,1-2H3,(H2,22,23,24,25,26)/t11-/m0/s1 |
InChIキー |
RSIWALKZYXPAGW-NSHDSACASA-N |
SMILES |
CC1=CSC2=NC(=C(C(=O)N12)C3=CC(=CC=C3)F)C(C)NC4=NC=NC5=C4NC=N5 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Dezapelisib; INCB040093; INCB-040093; INCB 040093. |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。